molecular formula C9H11ClF3NO B6283837 2-(2,2,2-trifluoro-1-methoxyethyl)aniline hydrochloride CAS No. 2375269-45-5

2-(2,2,2-trifluoro-1-methoxyethyl)aniline hydrochloride

Cat. No.: B6283837
CAS No.: 2375269-45-5
M. Wt: 241.6
InChI Key:
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Description

2-(2,2,2-trifluoro-1-methoxyethyl)aniline hydrochloride is an organic compound with the molecular formula C9H10F3NO·HCl It is a derivative of aniline, where the aniline moiety is substituted with a trifluoromethoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-trifluoro-1-methoxyethyl)aniline hydrochloride typically involves the reaction of 2-(2,2,2-trifluoro-1-methoxyethyl)aniline with hydrochloric acid. The starting material, 2-(2,2,2-trifluoro-1-methoxyethyl)aniline, can be prepared through a multi-step synthetic route. One common method involves the methylation of 2-(2-nitrophenyl)ethanol with dimethyl sulfate to yield 2-(2-methoxyethyl)-1-nitrobenzene, which is then reduced to 2-(2-methoxyethyl)aniline .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The process typically includes steps such as reaction monitoring, purification, and crystallization to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-trifluoro-1-methoxyethyl)aniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aniline moiety can yield nitro derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 2-(2,2,2-trifluoro-1-methoxyethyl)aniline hydrochloride involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.

    Pathways Involved: The trifluoromethyl group can enhance the compound’s ability to cross biological membranes, increasing its efficacy in reaching intracellular targets.

Properties

CAS No.

2375269-45-5

Molecular Formula

C9H11ClF3NO

Molecular Weight

241.6

Purity

95

Origin of Product

United States

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